molecular formula C8H7ClIN3 B13989023 6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine

6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine

Cat. No.: B13989023
M. Wt: 307.52 g/mol
InChI Key: XHXSPLCKNUIVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .

Preparation Methods

The synthesis of 6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine can be achieved through various methods. One common approach involves the reaction of dimethylimidazole with chlorinated hydrocarbons under basic conditions, followed by iodination. Another method includes catalytic dechlorination and imidazole ring formation reactions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include transition metal catalysts, metal-free oxidation agents, and photocatalysis strategies

Mechanism of Action

related imidazopyridazine derivatives have been investigated for their potential to modulate enzymes or act as antagonists for specific receptors. These compounds may interact with molecular targets and pathways involved in various biological processes, leading to their observed effects.

Comparison with Similar Compounds

6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine can be compared with other similar compounds in the imidazo[1,2-b]pyridazine family. Some of these similar compounds include:

Properties

Molecular Formula

C8H7ClIN3

Molecular Weight

307.52 g/mol

IUPAC Name

6-chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C8H7ClIN3/c1-4-3-6-11-5(2)8(10)13(6)12-7(4)9/h3H,1-2H3

InChI Key

XHXSPLCKNUIVHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2N=C1Cl)I)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.